3-Methyl Isonicotinic Acid-d6 3-Methyl Isonicotinic Acid-d6
Brand Name: Vulcanchem
CAS No.: 1346599-31-2
VCID: VC0121945
InChI: InChI=1S/C7H7NO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10)/i1D3,2D,3D,4D
SMILES: CC1=C(C=CN=C1)C(=O)O
Molecular Formula: C7H7NO2
Molecular Weight: 143.175

3-Methyl Isonicotinic Acid-d6

CAS No.: 1346599-31-2

Cat. No.: VC0121945

Molecular Formula: C7H7NO2

Molecular Weight: 143.175

* For research use only. Not for human or veterinary use.

3-Methyl Isonicotinic Acid-d6 - 1346599-31-2

Specification

CAS No. 1346599-31-2
Molecular Formula C7H7NO2
Molecular Weight 143.175
IUPAC Name 2,3,6-trideuterio-5-(trideuteriomethyl)pyridine-4-carboxylic acid
Standard InChI InChI=1S/C7H7NO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10)/i1D3,2D,3D,4D
Standard InChI Key OSMAGAVKVRGYGR-RLTMCGQMSA-N
SMILES CC1=C(C=CN=C1)C(=O)O

Introduction

ParameterValue
CAS Number1346599-31-2
Molecular FormulaC7HD6NO2
Molecular Weight143.17 g/mol
IUPAC Name2,3,6-trideuterio-5-(trideuteriomethyl)pyridine-4-carboxylic acid
Common Synonyms3-Methyl-4-pyridinecarboxylic Acid-d6; 5-Methylisonicotinic Acid-d6

The compound has a defined set of synonyms used in scientific literature, reflecting various naming conventions for pyridine-based carboxylic acids . The IUPAC name provides precise information about the deuterium positioning, indicating trideuterio substitution at positions 2, 3, and 6, plus a trideuteriomethyl group at position 5 of the pyridine ring.

Structural Characteristics and Properties

3-Methyl Isonicotinic Acid-d6 consists of a pyridine ring with a carboxylic acid group at the 4-position and a deuterated methyl group at the 3-position. The structure retains the fundamental aromatic heterocyclic character of pyridine while incorporating the isotopic modification. This structural configuration confers specific chemical and physical properties that make the compound valuable for analytical applications.

Molecular Structure

The molecular structure features a pyridine ring with a deuterated methyl group and a carboxylic acid functionality. The six deuterium atoms replace hydrogens at specific positions, creating a stable isotope-labeled molecule with minimal alterations to the electronic distribution compared to the non-deuterated version.

Physical and Chemical Properties

The physical and chemical properties of 3-Methyl Isonicotinic Acid-d6 closely mirror those of the non-deuterated analog, with subtle differences arising from isotopic substitution. Table 2 summarizes the key physical and chemical properties of the compound.

Table 2: Physical and Chemical Properties of 3-Methyl Isonicotinic Acid-d6

PropertyDescription
AppearanceWhite to off-white crystalline solid
Molecular Weight143.17 g/mol
SolubilitySoluble in DMSO, methanol; limited solubility in water
Melting PointSimilar to non-deuterated analog (literature data incomplete)
StabilityStable under normal laboratory conditions
PurityTypically >95% (commercial standard)
InChIKeyOSMAGAVKVRGYGR-RLTMCGQMSA-N

The Standard InChI notation for 3-Methyl Isonicotinic Acid-d6 (InChI=1S/C7H7NO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10)/i1D3,2D,3D,4D) provides a unique structural identifier that encodes the deuterium positions. This structural information is essential for database cross-referencing and compound identification.

Synthesis and Preparation Methods

The synthesis of deuterium-labeled compounds requires specialized techniques to incorporate deuterium atoms at specific positions. For 3-Methyl Isonicotinic Acid-d6, the primary approach involves hydrogen-deuterium exchange reactions under controlled conditions.

Proposed Synthetic Pathway

Based on analogous deuteration processes, a generalized synthetic pathway for 3-Methyl Isonicotinic Acid-d6 would likely involve:

  • Starting with high-purity 3-methyl isonicotinic acid

  • Treatment with a deuterated base (like NaOD) in D2O

  • Heating under controlled conditions to facilitate H-D exchange

  • Acidification to recover the deuterated product

  • Purification steps to achieve the desired isotopic purity

The reaction conditions would need careful optimization to ensure selective deuteration at the targeted positions without unwanted side reactions. The reported yields for similar deuteration processes of pyridine derivatives are typically in the range of 70-80% .

3-Methyl Isonicotinic Acid-d6 has several important applications in scientific research, primarily related to its value as an isotopically labeled reference compound. Its structural features and deuterium content make it especially useful in analytical chemistry and biochemical studies.

Use as Internal Standard

The primary application of 3-Methyl Isonicotinic Acid-d6 is as a tracer or internal standard in analytical techniques, particularly:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: The deuterium labeling provides distinct spectral signatures that can be clearly differentiated from non-deuterated analogs, allowing for accurate quantification and structural analysis.

  • Mass spectrometry: The incorporation of six deuterium atoms shifts the molecular weight by approximately 6 amu compared to the non-deuterated compound, creating a mass spectral signature that is easily distinguished from natural abundance species.

Metabolic and Reaction Mechanism Studies

Deuterium-labeled compounds like 3-Methyl Isonicotinic Acid-d6 are valuable tools for investigating:

  • Metabolic pathways: By tracking the deuterium label through biological transformations

  • Reaction mechanisms: For studying kinetic isotope effects and elucidating chemical reaction pathways

  • Pharmacokinetic studies: For distinguishing administered compounds from endogenous substances

The applications of this compound extend to both academic research and pharmaceutical development, particularly in areas where precise tracking of pyridine derivatives is required.

Analytical Characterization

The analytical characterization of 3-Methyl Isonicotinic Acid-d6 primarily involves spectroscopic techniques that can verify both the structural integrity and the deuterium incorporation at the intended positions.

Spectroscopic Analysis

While specific spectroscopic data for 3-Methyl Isonicotinic Acid-d6 is limited in the available literature, the expected spectroscopic features can be inferred from related compounds and general principles of deuterium-labeled molecules.

NMR Spectroscopy

NMR spectroscopy represents the most informative technique for characterizing deuterated compounds. For 3-Methyl Isonicotinic Acid-d6:

  • 1H NMR would show significantly reduced signals for the positions where hydrogen has been replaced by deuterium

  • 13C NMR would exhibit characteristic splitting patterns due to 13C-D coupling

  • 2H (deuterium) NMR could directly confirm the positions of deuterium incorporation

Based on similar deuterated nicotinic acid derivatives, the NMR spectrum would show characteristic shifts for the remaining protons in the pyridine ring . The absence of signals corresponding to the methyl group protons would confirm successful deuteration at this position.

Mass Spectrometry

Mass spectrometry provides crucial information about molecular weight and fragmentation patterns. The mass spectrum of 3-Methyl Isonicotinic Acid-d6 would show:

  • A molecular ion peak at m/z 143, corresponding to the deuterated molecular weight

  • Fragment patterns shifted by the appropriate number of deuterium atoms compared to the non-deuterated compound

  • Isotopic distribution patterns characteristic of deuterium incorporation

This technique is particularly valuable for determining the isotopic purity of the compound, which is typically reported to be >95% for commercial standards .

Comparison with Non-deuterated Analog

Comparing 3-Methyl Isonicotinic Acid-d6 with its non-deuterated counterpart provides insights into the impact of deuteration on the compound's properties and applications. While chemically similar, the deuterated and non-deuterated versions exhibit distinct spectroscopic signatures that enable their differentiation in analytical applications.

Structural and Chemical Comparisons

Table 3 presents a comparison between 3-Methyl Isonicotinic Acid-d6 and non-deuterated 3-Methyl Isonicotinic Acid.

Table 3: Comparison of Deuterated and Non-deuterated Forms

Property3-Methyl Isonicotinic Acid-d63-Methyl Isonicotinic Acid
CAS Number1346599-31-24021-12-9
Molecular FormulaC7HD6NO2C7H7NO2
Molecular Weight143.17 g/mol137.14 g/mol
IUPAC Name2,3,6-trideuterio-5-(trideuteriomethyl)pyridine-4-carboxylic acid3-methylpyridine-4-carboxylic acid
Primary ApplicationsInternal standard, tracer compoundSynthetic intermediate, research chemical
Mass Spectral FeatureM+ at m/z 143M+ at m/z 137

The deuterated version exhibits a mass shift of approximately +6 amu due to the replacement of six hydrogen atoms with deuterium, while maintaining nearly identical chemical properties and reactivity patterns to its non-deuterated counterpart.

Applications in Quantitative Analysis

The distinct spectroscopic properties of 3-Methyl Isonicotinic Acid-d6 compared to its non-deuterated analog make it particularly valuable for quantitative analysis. When used as an internal standard, the deuterated compound enables:

  • Accurate quantification in complex matrices

  • Compensation for matrix effects and recovery losses

  • Improved precision in analytical methods

These advantages stem from the chemical similarity (ensuring comparable behavior during sample preparation) coupled with spectroscopic distinctness (allowing independent measurement) between the deuterated and non-deuterated forms.

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